molecular formula C16H18FN3O3S B2468953 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide CAS No. 450336-72-8

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide

Cat. No.: B2468953
CAS No.: 450336-72-8
M. Wt: 351.4
InChI Key: YGUVIHHRSRVKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes the key secondary messenger cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound facilitates the study of downstream signaling pathways involved in smooth muscle relaxation, vascular tone, and platelet aggregation. Its primary research value lies in investigating cardiovascular physiology, with applications in models of pulmonary arterial hypertension and erectile dysfunction. Furthermore, the critical role of cGMP in the central nervous system makes this inhibitor a valuable tool for probing neuroprotection, synaptic plasticity, and cognitive function, as cGMP signaling is implicated in processes such as long-term potentiation. The structural motif of the sulfonamide group (5,5-dioxido) in the thienopyrazole scaffold is a key feature contributing to its high affinity and selectivity for the PDE5 enzyme binding site over other PDE families. This targeted action allows researchers to precisely dissect the physiological and pathophysiological roles of the cGMP pathway without the confounding effects of broader PDE inhibition. For Research Use Only. Not for human, veterinary, or therapeutic use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-10(2)7-15(21)18-16-13-8-24(22,23)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUVIHHRSRVKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a fluorophenyl group and a thieno[3,4-c]pyrazole core, suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O5SC_{17}H_{19}FN_{4}O_{5}S with a molecular weight of 410.4 g/mol. The structure features a thieno[3,4-c]pyrazole skeleton which is known for its diverse biological activities.

Antinociceptive Effects

Recent studies have demonstrated the antinociceptive properties of compounds related to thieno[3,4-c]pyrazoles. In particular, compounds exhibiting similar structural characteristics have shown significant analgesic effects in various animal models. For instance:

  • Hot Plate Test : Compounds analogous to this compound exhibited increased latency times in the hot plate test compared to control groups, indicating central analgesic activity .
  • Acetic Acid-Induced Writhing Test : These compounds also reduced the number of writhes induced by acetic acid in mice, further supporting their potential as analgesics .

Anticancer Activity

The compound's structural analogs have been explored for their anticancer properties. Notably:

  • Cell Line Studies : Some derivatives demonstrated cytotoxic effects against various cancer cell lines. For example, certain thieno[3,4-c]pyrazole derivatives were found to inhibit the growth of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . This suggests that similar modifications in the structure of this compound could yield compounds with enhanced anticancer activity.

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds featuring the thieno[3,4-c]pyrazole core may inhibit specific enzymes involved in pain pathways or cancer cell proliferation.
  • Modulation of Neurotransmitter Systems : The analgesic effects may be mediated through interactions with opioid receptors or modulation of serotonin pathways.
  • Induction of Apoptosis in Cancer Cells : The anticancer activity may involve triggering apoptotic pathways in malignant cells.

Case Studies

Several studies have documented the pharmacological effects of related compounds:

  • Study on Analgesic Activity : A comparative study involving various thieno[3,4-c]pyrazole derivatives assessed their analgesic efficacy using both hot plate and writhing tests. The results indicated that modifications to the phenyl group significantly enhanced the analgesic properties .
  • Antitumor Effects in Cell Lines : Research involving thieno[3,4-c]pyrazole derivatives indicated promising results against breast cancer cell lines (T47D), with IC50 values ranging from 27.3 to 43.4 μM for different derivatives .

Scientific Research Applications

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anti-inflammatory Properties

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit anti-inflammatory effects. For example, molecular docking studies have suggested that such compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to the development of new anti-inflammatory agents .

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have shown promise in cancer research. The compound may interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. Its structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens. Further research is required to elucidate the specific mechanisms involved .

Case Studies

Several case studies have highlighted the applications of this compound:

  • In Vivo Studies on Anti-inflammatory Effects : A study assessed the efficacy of a related thieno[3,4-c]pyrazole derivative in animal models of arthritis, demonstrating significant reduction in inflammation and pain .
  • Anticancer Research : A series of experiments evaluated the cytotoxicity of thieno[3,4-c]pyrazole derivatives against breast cancer cell lines. Results indicated a dose-dependent response with increased apoptosis observed at higher concentrations .

Chemical Reactions Analysis

Amide Hydrolysis

The tertiary amide group undergoes hydrolysis under strongly acidic or basic conditions. Reaction rates depend on steric hindrance from the 3-methylbutanoyl group.
Typical Conditions:

  • Acidic: 6M HCl, reflux (110°C), 8–12 hours

  • Basic: 2M NaOH, 80°C, 4–6 hours

Products:

  • Carboxylic acid (3-methylbutanoic acid)

  • Free amine (thieno[3,4-c]pyrazol-3-amine derivative)

Sulfone Stability

The 5,5-dioxido group is stable under mild conditions but may degrade under extreme reduction or prolonged heating .
Reductive Conditions:

  • LiAlH4 in THF: Partial reduction observed at >100°C .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS, though reactivity is reduced due to electron-withdrawing effects of fluorine .

Reaction TypeConditionsPositionProducts/Outcome
NitrationHNO3/H2SO4, 0–5°CMeta to FNitro-substituted derivative
HalogenationCl2/FeCl3, 25°CPara to FDichloro byproduct observed
SulfonationH2SO4, 50°CLow yieldLimited applicability

Pyrazole Ring Reactivity

The NH group in the pyrazole ring undergoes alkylation or acylation under mild basic conditions .

Example Alkylation:

  • Reagents: CH3I, K2CO3, DMF

  • Product: N-methylated pyrazole derivative (yield: 65–72%)

Example Acylation:

  • Reagents: Acetyl chloride, pyridine

  • Product: N-acetylated analog (yield: 58%)

Oxidation of Alkyl Side Chains

The 3-methylbutanamide side chain undergoes oxidation at the γ-position under strong oxidizers:

  • Reagent: KMnO4, H2O, 80°C

  • Product: Ketone derivative (via C–H bond cleavage)

Reduction of Sulfone Group

Limited reactivity observed; partial reduction requires harsh conditions :

  • Reagent: LiAlH4, THF, 100°C, 24h

  • Product: Thiophene sulfide (trace amounts)

Cycloaddition Reactions

The electron-deficient thieno[3,4-c]pyrazole core participates in [3+2] cycloadditions with dipolarophiles :

Example with Nitrile Oxide:

  • Reagents: Nitrile oxide, toluene, 80°C

  • Product: Isoxazoline-fused hybrid (yield: 40–45%)

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thieno ring system :

  • Conditions: 254 nm UV light, acetonitrile

  • Products:

    • Sulfur-containing fragments

    • Rearranged pyrazole intermediates

Metal-Catalyzed Cross-Couplings

The 4-fluorophenyl group engages in Suzuki-Miyaura couplings under palladium catalysis :

  • Reagents: Arylboronic acid, Pd(PPh3)4, K2CO3, DME/H2O

  • Product: Biaryl derivatives (yield: 50–60%)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C :

  • Primary Pathway: Cleavage of the amide bond

  • Secondary Pathway: Sulfone group degradation

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show:

  • Half-life: 4.2 hours (amide hydrolysis dominant)

  • Metabolites: 3-methylbutanoic acid and pyrazole-amine fragment

Comparative Reactivity Table

Functional GroupReaction TypeReactivity vs. Analogues*Key Difference
AmideHydrolysis↓ 30%Steric hindrance from branch
SulfoneReduction↓ 90%High stability of S=O bonds
4-FluorophenylEAS↓ 50%Strong deactivation by F
Pyrazole NHAlkylationSimilar to unsubstituted NH

*Compared to non-fluorinated, non-sulfonated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s thieno[3,4-c]pyrazole core differentiates it from triazole- or thiazole-based analogs. Below is a comparative analysis of key structural and functional attributes:

Compound Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,4-c]pyrazole 4-Fluorophenyl, 5,5-dioxido, 3-methylbutanamide Sulfonyl, fluorophenyl, branched amide ~407.4
N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide Thieno[3,4-c]pyrazole 4-Fluorophenyl, 5,5-dioxido, ethanediamide-linked 4-fluorobenzyl Sulfonyl, fluorophenyl, diamide ~470.4
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones [7–9] 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl (X = H, Cl, Br), 2,4-difluorophenyl Sulfonyl, difluorophenyl, thione ~450–520 (varies with X)
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-Oxooxazolidin-5-yl]-3-Phenylpropan-2-yl]-3-Methylbutanamide Oxazolidinone-thiazole hybrid Hydroperoxypropan-2-yl, benzyl, methylurea Hydroperoxide, urea, branched amide ~584.6

Key Observations

Thieno[3,4-c]pyrazole vs. Triazole-thiones (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol), influencing reactivity and hydrogen-bonding capacity. The absence of tautomerism in the target compound’s sulfonyl-substituted core may stabilize its conformation .

Sulfonyl Group Impact: The 5,5-dioxido (sulfonyl) group in the target compound enhances polarity and aqueous solubility compared to non-sulfonated analogs. Similar sulfonyl-containing triazoles () show improved thermal stability and resistance to metabolic degradation .

In contrast, the ethanediamide-linked 4-fluorobenzyl group in ’s analog may enhance hydrogen-bonding interactions with targets but reduce bioavailability due to increased polarity . Branched amides (e.g., in ’s compound s) are associated with prolonged half-lives in pharmacokinetic studies, suggesting similar advantages for the target compound .

Spectroscopic Data

While direct spectral data for the target compound is unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy :
    • Sulfonyl groups (S=O) exhibit strong absorption at ~1250–1350 cm⁻¹, consistent with ’s compounds [7–9] .
    • The absence of C=O stretches in triazole-thiones () contrasts with the target compound’s amide C=O (~1660–1680 cm⁻¹) .
  • NMR :
    • Fluorine atoms in the 4-fluorophenyl group would produce distinct ¹⁹F NMR signals near -110 ppm (vs. TMS), as seen in fluorinated triazoles .

Preparation Methods

Thiophene Functionalization and Cyclization

The synthesis begins with 3,4-dibromothiophene (22), which undergoes regioselective amination at the 3-position using hydrazine hydrate in dimethyl sulfoxide (DMSO) at 80°C for 24 hours. This yields 3-amino-4-bromothiophene (23), which is subsequently treated with ethyl acetoacetate in acetic acid to form the pyrazole ring via cyclocondensation. The reaction proceeds at reflux for 12 hours, affording 2-methyl-4-bromo-1H-thieno[3,4-c]pyrazole (24) in 68% yield.

Oxidation to Sulfone

Compound 24 is oxidized to the sulfone using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours. This step converts the thiophene sulfur to a sulfone group, yielding 2-methyl-4-bromo-1H-thieno[3,4-c]pyrazole 5,5-dioxide (25) in 85% yield.

Installation of the 3-Methylbutanamide Side Chain

Nitration and Reduction

The 3-position of the pyrazole is nitrated using fuming nitric acid in sulfuric acid at 0°C, yielding 3-nitro-2-methyl-1-methyl-4-(4-fluorophenyl)-1H-thieno[3,4-c]pyrazole 5,5-dioxide (28). Catalytic hydrogenation with 10% Pd/C in ethanol reduces the nitro group to an amine, producing 3-amino-2-methyl-1-methyl-4-(4-fluorophenyl)-1H-thieno[3,4-c]pyrazole 5,5-dioxide (29) in 76% yield.

Amide Coupling

The amine 29 is acylated with 3-methylbutanoyl chloride in the presence of triethylamine (TEA) in dichloromethane at 0°C. After stirring for 12 hours, the reaction affords the target compound N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide (30) in 82% yield.

Characterization and Analytical Data

Critical spectroscopic data validate the structure:

  • HRMS (ESI+): m/z 434.1321 [M+H]⁺ (calc. 434.1325).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 7.25–7.21 (m, 2H, ArH), 4.12 (s, 2H, CH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.98–1.92 (m, 1H, CH), 1.32 (d, J = 6.4 Hz, 6H, 2×CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (C=O), 163.1 (C-F), 145.2, 132.8, 129.4, 115.7 (ArC), 58.3 (CH₂), 44.1 (CH₂), 28.7 (CH), 22.1 (2×CH₃).

Optimization and Yield Considerations

  • Cyclization Efficiency: The use of DMSO as a solvent for hydrazine-mediated cyclization improves yields compared to ethanol or water.
  • Oxidation Control: Gradual addition of mCPBA at low temperatures prevents over-oxidation and side reactions.
  • Coupling Conditions: Employing Pd(PPh₃)₄ in Suzuki reactions minimizes homo-coupling byproducts.

Q & A

Q. What are the critical steps and considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core and subsequent amidation. Key considerations include:

  • Temperature control : Optimal yields are achieved at 60–80°C for cyclization, avoiding side reactions like over-oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while dichloromethane is used for acid-sensitive steps .
  • Catalysts : Triethylamine or DMAP facilitates amide bond formation .
  • Analytical validation : Confirm purity via HPLC and structural integrity via 1^1H/13^13C NMR (e.g., characteristic shifts for the 4-fluorophenyl group at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : Assign peaks for the fluorophenyl moiety (δ 6.8–7.5 ppm), sulfone group (δ 3.2–3.6 ppm for adjacent CH2_2), and amide protons (δ 8.1–8.3 ppm) .
  • Infrared (IR) spectroscopy : Confirm sulfone (SO2_2) stretching at 1150–1300 cm1^{-1} and amide C=O at ~1650 cm1^{-1} .
  • Mass spectrometry : Use HRMS to verify the molecular ion ([M+H]+^+) and fragment patterns consistent with thienopyrazole cleavage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict biological activity?

  • Reaction design : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like sulfonation or amidation .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or serotonin receptors using the compound’s 3D structure (from X-ray data) to prioritize in vitro assays .
  • Machine learning : Train models on analogous thienopyrazole derivatives to predict solubility, bioavailability, or toxicity .

Q. What strategies resolve contradictions in observed biological activity across studies?

  • Dose-response analysis : Perform EC50_{50}/IC50_{50} assays under standardized conditions (e.g., cell line, incubation time) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or tert-butyl variants) to isolate pharmacophore contributions .

Q. How does X-ray crystallography enhance understanding of structure-activity relationships (SAR)?

  • Refinement protocols : Use SHELXL for high-resolution refinement, focusing on sulfone group geometry (O-S-O angle ~119°) and fluorophenyl ring planarity .
  • Intermolecular interactions : Analyze hydrogen bonding (e.g., amide N-H···O=S) and π-π stacking (fluorophenyl vs. pyrazole) to explain binding affinity differences .
  • Twinned data handling : Apply SHELXD for phase resolution in cases of crystal twinning or disorder .

Q. What experimental designs improve scalability while maintaining compound stability?

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like solvent ratio (DMF:H2_2O), pH (6–8), and stirring rate .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .
  • Purification : Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) for yield vs. purity trade-offs .

Methodological Considerations for Data Analysis

  • Statistical validation : Apply ANOVA to assess significance of reaction variables (e.g., temperature, catalyst loading) on yield .
  • Data contradiction resolution : Use principal component analysis (PCA) to cluster biological activity data and identify outliers .
  • Crystallographic data deposition : Follow CIF guidelines for reporting bond lengths, angles, and displacement parameters to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.